Chrysin-7-O-beta-D-glucoronide Chrysin-7-O-beta-D-glucoronide Chrysin-7-O-glucoronide is a member of flavonoids and a glucosiduronic acid.
Chrysin-7-O-glucoronide is a natural product found in Aria edulis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13786140
InChI: InChI=1S/C21H18O10/c22-11-6-10(29-21-18(26)16(24)17(25)19(31-21)20(27)28)7-14-15(11)12(23)8-13(30-14)9-4-2-1-3-5-9/h1-8,16-19,21-22,24-26H,(H,27,28)
SMILES: C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Molecular Formula: C21H18O10
Molecular Weight: 430.4 g/mol

Chrysin-7-O-beta-D-glucoronide

CAS No.:

Cat. No.: VC13786140

Molecular Formula: C21H18O10

Molecular Weight: 430.4 g/mol

* For research use only. Not for human or veterinary use.

Chrysin-7-O-beta-D-glucoronide -

Specification

Molecular Formula C21H18O10
Molecular Weight 430.4 g/mol
IUPAC Name 3,4,5-trihydroxy-6-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C21H18O10/c22-11-6-10(29-21-18(26)16(24)17(25)19(31-21)20(27)28)7-14-15(11)12(23)8-13(30-14)9-4-2-1-3-5-9/h1-8,16-19,21-22,24-26H,(H,27,28)
Standard InChI Key IDRSJGHHZXBATQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Introduction

Chemical Structure and Natural Occurrence

Molecular Characteristics

Chrysin-7-O-β-D-glucuronide is a flavone glycoside formed through the conjugation of chrysin (5,7-dihydroxyflavone) with β-D-glucuronic acid at the 7-hydroxyl position. Its molecular structure (Fig. 1) includes a flavone backbone with hydroxyl groups at positions 5 and 7, and a glucuronide moiety attached via an O-glycosidic bond .

Table 1: Key Molecular Properties of Chrysin-7-O-β-D-Glucuronide

PropertyValueSource
Molecular FormulaC₂₁H₁₈O₁₀
Molecular Weight430.36 g/mol
Density1.7 ± 0.1 g/cm³
Boiling Point787.8 ± 60.0 °C
CAS Number35775-49-6

Natural Sources and Biosynthesis

This compound is primarily extracted from Scutellaria baicalensis (Chinese skullcap), where it coexists with other flavonoids such as baicalin and wogonin . The biosynthesis involves UDP-glucuronosyltransferase (UGT)-mediated glucuronidation of chrysin, a process critical for enhancing its solubility and biological activity . Recent phytochemical analyses have also identified trace amounts in Scutellaria indica and Aria edulis .

Pharmacokinetics and Metabolism

Absorption and Bioavailability

Chrysin-7-O-β-D-glucuronide exhibits poor oral bioavailability (<1%) due to rapid phase II metabolism and efflux transporter activity . Key factors limiting systemic exposure include:

  • Low aqueous solubility: Restricts passive diffusion across intestinal epithelia .

  • UGT-mediated glucuronidation: UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A9) catalyze extensive metabolism in the liver and intestines .

  • Efflux transporters: Breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2) mediate biliary excretion .

Enterohepatic Recycling

Despite low systemic levels, chrysin-7-O-β-D-glucuronide undergoes efficient enterohepatic recycling. After biliary excretion, gut microbiota hydrolyze the glucuronide moiety, regenerating free chrysin, which is reabsorbed or further metabolized . This recycling prolongs its residence time in the gastrointestinal (GI) tract, making it suitable for treating GI-specific conditions .

Table 2: Pharmacokinetic Parameters in Preclinical Studies

ParameterValue (Mean ± SD)Model SystemSource
Tₘₐₓ2–6.6 hoursRodents
Half-life (t₁/₂)3–11 hoursRodents
Cₘₐₓ0.5–2.1 µMPlasma (rodents)

Therapeutic Applications

Antiviral Activity Against SARS-CoV-2

Chrysin-7-O-β-D-glucuronide inhibits SARS-CoV-2 replication by dual targeting of viral proteases:

  • 3CLpro (Mpro): Binds to His41 via hydrogen bonding, disrupting polyprotein processing .

  • PLpro: Interacts with Lys157 and Glu167, inducing conformational changes that impair deubiquitination activity .
    In vitro studies on Vero E6 cells demonstrated a half-maximal effective concentration (EC₅₀) of 8.72 µM, outperforming several reference antivirals .

Antioxidant and Anti-Inflammatory Effects

The compound scavenges reactive oxygen species (ROS) and downregulates pro-inflammatory cytokines:

  • IL-1β and IL-6 suppression: Reduces inflammation in macrophage models by inhibiting NF-κB signaling .

  • Oxidative stress mitigation: Enhances cellular glutathione levels and superoxide dismutase activity .

Metabolic Modulation

Chrysin-7-O-β-D-glucuronide inhibits α-glucosidase (IC₅₀: 0.82 mM) and α-amylase (IC₅₀: 1.12 mM), enzymes critical for carbohydrate digestion . This dual inhibition suggests potential in managing postprandial hyperglycemia in diabetic patients .

Alleviation of Chemotherapy-Induced Toxicity

Clinical studies highlight its role in preventing irinotecan-induced diarrhea. By inducing intestinal UGT1A1, it enhances detoxification of SN-38 (irinotecan’s toxic metabolite), reducing GI toxicity without compromising anticancer efficacy .

Synthesis and Analytical Characterization

Extraction and Isolation

Conventional methods involve ethanol extraction of Scutellaria baicalensis roots, followed by chromatographic purification using HP-20 macroporous resin and preparative HPLC . Advanced techniques like high-speed countercurrent chromatography (HSCCC) improve yield and purity .

Synthetic Routes

Semisynthesis from chrysin involves:

  • Protection of 5-OH group: Using tert-butyldimethylsilyl chloride.

  • Glucuronidation: Reaction with glucuronic acid donors (e.g., methyl 2,3,4-tri-O-acetyl-1-O-trichloroacetimidoyl-β-D-glucuronate) under acidic conditions .

  • Deprotection: Removal of silyl and acetyl groups via hydrolysis .

Table 3: Synthetic Yield and Purity Data

MethodYield (%)Purity (%)Source
Semisynthesis68–72≥95
Enzymatic synthesis85–90≥98

Challenges and Future Directions

Bioavailability Enhancement

Strategies to improve systemic delivery include:

  • Nanoformulations: Lipid nanoparticles and micelles increase solubility and bypass efflux transporters .

  • Prodrug design: Ester derivatives resist glucuronidation and enhance intestinal absorption .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator